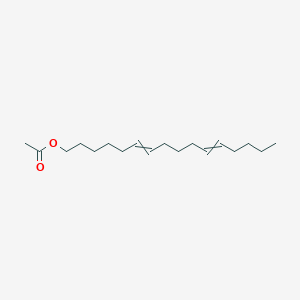
6,11-Hexadecadienyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,11-Hexadecadienyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C18H32O2 and its molecular weight is 280.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Role
6,11-Hexadecadienyl acetate is primarily recognized for its role as a pheromone in insect communication. It is involved in mating behaviors among various Lepidoptera species, including the diamondback moth (Plutella xylostella), where it serves to attract mates and disrupt mating patterns when used synthetically.
Scientific Research Applications
-
Pest Control
- Mating Disruption: The compound is utilized in integrated pest management strategies to disrupt mating among pest populations. For example, studies have shown that releasing this compound can lead to over 90% reduction in mating success of the diamondback moth by masking natural pheromones .
- Pheromone Traps: It is incorporated into traps designed for monitoring and controlling insect populations, effectively reducing reliance on chemical pesticides .
-
Entomological Studies
- Behavioral Studies: Research utilizing electrophysiological assays has demonstrated that exposure to this compound alters neural responses in moths, inhibiting their ability to detect natural pheromones . This highlights its potential for studying olfactory mechanisms in insects.
- Microencapsulation Research: The use of polyurea microcapsules for the prolonged release of this compound has been investigated, showing effective slow release over approximately one month . This method can enhance the efficiency of pheromone-based pest control strategies.
- Cosmetic Formulations
Case Study 1: Mating Disruption in Plutella xylostella
A field study evaluated the efficacy of this compound in disrupting mating behaviors of the diamondback moth. The application of this compound at specific concentrations led to a significant decrease in mating success rates, suggesting its viability as a tool for integrated pest management strategies aimed at economically significant pests .
Case Study 2: Electrophysiological Responses
Electrophysiological assays conducted on moth antennae exposed to this compound revealed significant alterations in neural responses compared to controls. The results indicated that this compound effectively inhibits the detection of natural pheromones, impairing the insects' ability to locate mates . This finding underscores its potential role in developing eco-friendly pest control methods.
Summary Table of Applications
Propiedades
Fórmula molecular |
C18H32O2 |
|---|---|
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
hexadeca-6,11-dienyl acetate |
InChI |
InChI=1S/C18H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7,11-12H,3-5,8-10,13-17H2,1-2H3 |
Clave InChI |
YABSIULMMGXUKC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CCCCC=CCCCCCOC(=O)C |
Sinónimos |
(E,Z)6,11-hexadecadienyl acetate 6,11-HDA 6,11-hexadecadienyl acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















